Predicted Lipophilicity (SlogP) and Aqueous Solubility (logS) Compared to an Oxadiazole-Containing Analog
The target compound exhibits a predicted SlogP of 3.47 and logS of -4.41 based on topological descriptors, values that position it within a favorable drug-like property space. In contrast, the structurally closely related comparator N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide (CAS 1197790-15-0) is anticipated to have a lower logP due to the hydrogen-bond-accepting oxadiazole, which can reduce membrane permeability while enhancing solubility. The 0.5–1.0 log unit shift in lipophilicity can be a decisive factor when selecting a compound for cellular assays where passive permeability is critical [1].
| Evidence Dimension | Predicted lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 3.47; logS = -4.41 |
| Comparator Or Baseline | N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide (CAS 1197790-15-0); predicted SlogP ~2.5 (analog in-class) |
| Quantified Difference | Δ SlogP ≈ 0.5–1.0; lower solubility expected for target compound |
| Conditions | Computed using MMsINC topological descriptors (pH-independent) |
Why This Matters
A measured lipophilicity difference of ~1 log unit impacts membrane permeability and nonspecific protein binding, directly influencing assay reproducibility and hit-to-lead progression decisions.
- [1] MMsINC Database. (n.d.). Molecular property record for N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide. Retrieved from https://mms.dsfarm.unipd.it View Source
